molecular formula C6H4FN3O B13333345 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol

Cat. No.: B13333345
M. Wt: 153.11 g/mol
InChI Key: UUUCDYIRCNCKDK-UHFFFAOYSA-N
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Description

3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by fluorination. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and fluorination processes . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine: The parent compound without the fluorine substitution.

    3-Chloropyrazolo[1,5-a]pyrimidin-6-ol: A similar compound with a chlorine atom instead of fluorine.

    3-Bromopyrazolo[1,5-a]pyrimidin-6-ol: A similar compound with a bromine atom instead of fluorine.

The uniqueness of this compound lies in its specific chemical and physical properties imparted by the fluorine atom, which can influence its reactivity, biological activity, and photophysical properties .

Properties

Molecular Formula

C6H4FN3O

Molecular Weight

153.11 g/mol

IUPAC Name

3-fluoropyrazolo[1,5-a]pyrimidin-6-ol

InChI

InChI=1S/C6H4FN3O/c7-5-2-9-10-3-4(11)1-8-6(5)10/h1-3,11H

InChI Key

UUUCDYIRCNCKDK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C=NN21)F)O

Origin of Product

United States

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